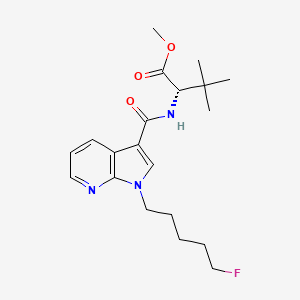

5-fluoro MDMB-7-PAICA

Overview

Description

5-fluoro MDMB-7-PAICA is a useful research compound. Its molecular formula is C20H28FN3O3 and its molecular weight is 377.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality 5-fluoro MDMB-7-PAICA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro MDMB-7-PAICA including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Identification and Analysis

Identification in Forensic Cases : 5-Fluoro MDMB-7-PAICA, known as 5-fluoro MDMB-PINACA, is identified and quantified in forensic human performance toxicology and postmortem cases using liquid chromatography-tandem mass spectrometry. This method has proven essential for analyzing blood samples in postmortem cases to confirm the use of 5-fluoro ADB (Seither, Reidy, & Boland, 2020) Identification and Quantification of 5-Fluoro ADB and the 5-Fluoro ADB Ester Hydrolysis Metabolite in Postmortem Blood Samples by LC-MS/MS.

Detection in "Legal High" Products : It is detected in "spice-like" herbal mixtures, revealing the presence of synthetic cannabinoids in commercially available products. This helps in understanding the constituents of such products and their potential impacts (Langer et al., 2015) Identification and quantification of synthetic cannabinoids in “spice-like” herbal mixtures: update of the German situation for the spring of 2015.

Emergence and Metabolism Analysis : The emergence of 5F-MDMB-PICA (related to 5-fluoro MDMB-7-PAICA) in the drug market and its detection in human urine samples underscores its significance in forensic toxicology. This research is crucial for understanding the metabolism and potential misuse of such substances (Mogler et al., 2018) Detection of the recently emerged synthetic cannabinoid 5F-MDMB-PICA in 'legal high' products and human urine samples.

Mechanisms of Action

Pharmacological Activity : Research on indole and indazole synthetic cannabinoids, which include compounds similar to 5-fluoro MDMB-7-PAICA, provides insights into their pharmacological activity. These studies are essential for understanding the potential therapeutic or adverse effects of these compounds (Banister et al., 2016) Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, MDMB-FUBINACA, MDMB-CHMICA, and Their Analogues.

Activation of p53 by 5-Fluorouracil : While not directly about 5-fluoro MDMB-7-PAICA, studies on 5-Fluorouracil (5-FU) elucidate its mechanisms in p53-dependent cell growth arrest and apoptosis, potentially offering insights into the biological impacts of similar compounds (Sun, Dai, & Lu, 2007) 5-Fluorouracil Activation of p53 Involves an MDM2-Ribosomal Protein Interaction.

Applications in Drug Delivery

- Nanocomposite Hydrogel for Drug Delivery : Research into nanocomposite hydrogels, particularly for the delivery of 5-fluorouracil, provides a framework for the development of advanced drug delivery systems, potentially applicable for compounds like 5-fluoro MDMB-7-PAICA (Amini-Fazl, Mohammadi, & Kheiri, 2019) 5‑Fluorouracil loaded chitosan/polyacrylic acid/Fe3O4 magnetic nanocomposite hydrogel as a potential anticancer drug delivery system.

Clinical and Pharmacological Aspects

- Pharmacokinetics and Toxicity : The pharmacokinetics and toxicity of flucytosine, which is converted into 5-fluorouracil (and potentially offers parallels to 5-fluoro MDMB-7-PAICA), is crucial for understanding its clinical applications, especially in treating cancer and systemic mycoses (Vermes, Guchelaar, & Dankert, 2000) Flucytosine: a review of its pharmacology, clinical indications, pharmacokinetics, toxicity and drug interactions.

properties

IUPAC Name |

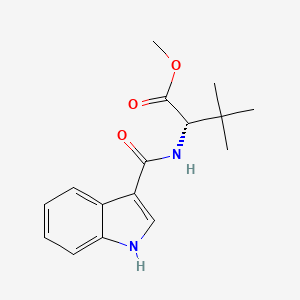

methyl (2S)-2-[[1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carbonyl]amino]-3,3-dimethylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28FN3O3/c1-20(2,3)16(19(26)27-4)23-18(25)15-13-24(12-7-5-6-10-21)17-14(15)9-8-11-22-17/h8-9,11,13,16H,5-7,10,12H2,1-4H3,(H,23,25)/t16-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRBKFHBIDESHO-MRXNPFEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CN(C2=C1C=CC=N2)CCCCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28FN3O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801342227 | |

| Record name | Methyl N-{[1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2377403-81-9 | |

| Record name | Methyl N-{[1-(5-fluoropentyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]carbonyl}-3-methyl-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801342227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5F-MDMB-P7AICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2U5NV8ZMN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![15-[5-(Dimethylamino)-6-methyloxan-2-yl]oxy-19-ethyl-7-(4-hydroxy-3,5-dimethoxy-6-methyloxan-2-yl)oxy-14-methyl-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B8256799.png)

![1-{1-[2-(3-methoxyphenyl)acetyl]piperidin-4-yl}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B8256802.png)